(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol

Stereochemistry Monoamine Transporters Dopamine Transporter

This (1R,5S,6S)-endo-6-hydroxy nortropane (CAS 169124-63-4) delivers the conformationally constrained bicyclic secondary amine required for CNS drug discovery. The endo-6-hydroxyl orientation and free N-H moiety enable hydrogen bonding, salt bridge formation, and selective N-functionalization critical for receptor engagement. This specific stereoisomer is the mandatory precursor for C3-aryl-substituted tropane analogs with elevated DAT versus SERT selectivity; substituting the (1R,5S,6R) diastereomer or regioisomeric 3-ol scaffold compromises pharmacological outcome. Essential for calystegine-type glycosidase inhibitor synthesis. Verify enantiopurity before procurement.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 169124-63-4
Cat. No. B1396205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
CAS169124-63-4
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2CC(C(C1)N2)O
InChIInChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1
InChIKeyPCBUTZASOZQVJF-VQVTYTSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol (CAS 169124-63-4): Stereochemically Defined Nortropane Scaffold for Neuroscience Research


(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol (CAS 169124-63-4) is a bicyclic secondary amine belonging to the nortropane class—the 8-azabicyclo[3.2.1]octane core lacking N-methyl substitution [1]. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.19 g/mol, this endo-6-hydroxy nortropane scaffold is a critical intermediate and pharmacophore in medicinal chemistry . Its rigid bicyclic framework, combined with the specific (1R,5S,6S) absolute stereochemistry and a hydrogen-donor/acceptor-capable 6-hydroxyl group, provides a conformationally constrained platform distinct from piperidine, pyrrolidine, and other azabicyclic building blocks commonly used in CNS drug discovery [1].

Why Generic 8-Azabicyclo[3.2.1]octane Isomers Cannot Substitute for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol in Research Applications


The 8-azabicyclo[3.2.1]octane scaffold exists in multiple regioisomeric (e.g., 3-ol vs. 6-ol), stereoisomeric (e.g., endo vs. exo hydroxyl; 1R,5S,6S vs. 1R,5S,6R), and N-substituted (e.g., N-methyl, N-Boc) forms, each yielding significantly divergent biological profiles [1]. The (1R,5S,6S) stereochemistry of CAS 169124-63-4 places the 6-hydroxyl group in the endo orientation, a critical determinant of hydrogen-bonding geometry and biological target engagement . Simply substituting this compound with an isomeric 3-ol from series of 8-azabicyclo[3.2.1]octane derivatives changes the vector and spatial orientation of the hydrogen-bond donor/acceptor, precluding their use as interchangeable building blocks [1]. Therefore, the specific stereoisomer is mandatory for achieving the intended pharmacological selectivity or for generating the correct downstream synthetic intermediate, making verified identity and enantiopurity essential procurement criteria .

Quantitative Evidence Guide for Differentiating (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol from Closest Analogs


Stereochemical Identity: (1R,5S,6S) vs. (1R,5S,6R) Diastereomer Control for Transporter Selectivity

The (1R,5S,6S) stereochemistry of CAS 169124-63-4 defines the endo-6-hydroxy nortropane configuration, which is central to the biological enantioselectivity observed in bridge-hydroxylated tropane series [1]. In the Meltzer et al. (2001) study of 6- and 7-hydroxylated 8-azabicyclo[3.2.1]octanes, bridge-hydroxylated tropanes were shown to retain biological enantioselectivity across DAT and SERT, with the rank order of potencies at the DAT being 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl for C3-aryl substituted analogs [1]. While this study primarily evaluated C3-substituted derivatives, the underlying scaffold—the endo-6-hydroxy nortropane—is the unsubstituted core from which these potent and selective analogs are derived, establishing it as the essential enantiopure building block .

Stereochemistry Monoamine Transporters Dopamine Transporter

Nortropane (NH) vs. N-Methyl Tropane: Fundamental Difference in Hydrogen-Bond Donor Capacity and Receptor Pharmacology

CAS 169124-63-4 is an N-unsubstituted nortropane (secondary amine), whereas the majority of commercially available tropane building blocks contain an N-methyl substituent (e.g., tropine, pseudotropine, 8-methyl-8-azabicyclo[3.2.1]octan-6-ol, CAS 18700-21-5) . The N-H group introduces an additional hydrogen-bond donor that is absent in N-methyl tropanes, fundamentally altering intermolecular interactions with biological targets . In monoamine transporter pharmacology, N-substitution at the 8-position of the tropane core is known to modulate binding kinetics and transporter subtype selectivity; for example, N-substituted tropane derivatives have demonstrated altered binding mechanisms at the dopamine transporter compared to their N-unsubstituted counterparts, with small structural changes at the N-position controlling the binding mechanism [1].

Hydrogen-Bond Donor Nortropane Scaffold N-Methyl Tropane

Bridge Hydroxylation Position: 6-Hydroxy vs. 3-Hydroxy Regioisomer Directs Transporter Subtype Selectivity

The position of the hydroxyl substituent on the 8-azabicyclo[3.2.1]octane scaffold is a critical determinant of biological activity. The Meltzer et al. study directly compared 6-hydroxylated and 7-hydroxylated tropanes, demonstrating that the 7-hydroxyl compounds are more potent at the dopamine transporter (DAT) than their 6-hydroxyl counterparts, while bridge hydroxylation overall confers higher DAT versus SERT selectivity compared to bridge-unsubstituted analogs [1]. Although direct head-to-head quantitative Ki data for the unsubstituted (1R,5S,6S)-6-hydroxy scaffold versus the 3-hydroxy regioisomer are not available in the public domain, the class-level SAR indicates that 8-azabicyclo[3.2.1]octan-3-ol compounds typically show different receptor binding profiles compared to the 6-ol derivatives .

Bridge Hydroxylation Regioisomer Monoamine Transporter Selectivity

Commercial Availability and Enantiopurity: (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol as a Defined Stereochemical Building Block

The title compound is commercially available as a defined stereochemical entity with specified purity grades. Multiple vendors supply this compound with purity specifications of 95% (e.g., Beyotime, catalog Y208077) and 98% (e.g., Leyan, catalog 1128172) . The explicit (1R,5S,6S)-rel stereochemical designation distinguishes it from other diastereomers such as (1R,5S,6R)-rel-8-azabicyclo[3.2.1]octan-6-ol (CAS 1369774-30-0), which is a different compound with distinct physical and biological properties . This contrasts with many generic '8-azabicyclo[3.2.1]octan-6-ol' listings that may not specify stereochemistry, creating ambiguity in procurement. The availability of the HCl salt form (CAS 1788041-50-8) further expands formulation and solubility options for research use .

Enantiopurity Chiral Building Block Procurement Specification

Recommended Application Scenarios for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of DAT-Selective Tropane-Based Monoamine Transporter Ligands

The (1R,5S,6S)-6-hydroxy nortropane scaffold serves as the chiral precursor for C3-aryl-substituted tropane analogs with elevated DAT versus SERT selectivity, as established by Meltzer et al. (2001) [1]. The endo-6-hydroxy stereochemistry is essential for constructing the correct enantiomeric series; use of the (1R,5S,6R) diastereomer would invert the stereochemical outcome at the critical 6-position, compromising the higher DAT selectivity observed for bridge-hydroxylated analogs over their unsubstituted counterparts [1]. This scaffold is particularly relevant for programs targeting cocaine pharmacotherapies or DAT imaging agents where prolonged transporter occupancy is desired.

Nortropane Scaffold Requiring N–H Hydrogen-Bond Donor Functionality for Target Engagement

When the biological target or synthetic route demands a secondary amine capable of acting as a hydrogen-bond donor, (1R,5S,6S)-rel-8-azabicyclo[3.2.1]octan-6-ol is the required scaffold over N-methyl tropane analogs (e.g., CAS 18700-21-5) [1]. The N-H moiety enables key interactions such as hydrogen bonding to receptor backbone carbonyls, salt bridge formation after protonation, or serving as a synthetic handle for selective N-functionalization without the need for N-demethylation steps [2]. This is critical in programs targeting receptors where N-substitution controls binding kinetics and where N-methylated tropanes fail to engage the desired binding mode.

Chiral Building Block for Calystegine Analog and Iminosugar Synthesis Targeting Glycosidase Inhibition

The 8-azabicyclo[3.2.1]octane core, with hydroxylation at the 6-position, is a structural motif present in calystegine natural products and their synthetic analogs, which are investigated as glycosidase inhibitors [1]. The (1R,5S,6S) stereochemistry matches the configuration found in certain calystegine congeners, making this compound a direct precursor for the synthesis of polyhydroxylated nortropane alkaloids. Substituting this scaffold with piperidine or pyrrolidine-based amino alcohols fails to recapitulate the conformational rigidity and hydroxyl presentation geometry required for glycosidase active-site binding.

Procurement of Defined Stereochemical Reference Standard for Analytical Method Development

The unambiguous CAS registry number 169124-63-4 assigned to the (1R,5S,6S)-rel diastereomer, combined with commercially available high-purity grades (95–98%), makes this compound suitable as a reference standard for chiral HPLC method development and for quantifying stereochemical purity in synthetic tropane intermediates [1][2]. Its use as a certified reference material ensures that analytical methods can discriminate between the (1R,5S,6S)-endo and (1R,5S,6R)-exo diastereomers, which is essential for QC release testing in medicinal chemistry campaigns.

Quote Request

Request a Quote for (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.